BR-xanthone A - 112649-48-6

BR-xanthone A

Catalog Number: EVT-350251
CAS Number: 112649-48-6
Molecular Formula: C23H24O6
Molecular Weight: 396.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BR-Xanthone A is a natural product isolated from the bark of the mangosteen fruit (Garcinia mangostana) [, ]. It belongs to the class of organic compounds known as xanthones, a type of oxygenated heterocycles [, ]. BR-Xanthone A has gained attention in scientific research due to its potential therapeutic properties, particularly as an inhibitor of specific enzymes involved in disease pathways [, ].

Molecular Structure Analysis

While the provided literature does not provide a detailed analysis of BR-Xanthone A's molecular structure, it mentions that its three-dimensional structure is available in the PubChem database []. This information is crucial for conducting in silico studies like molecular docking, which helps predict the interactions of BR-Xanthone A with biological targets like enzymes [].

Mechanism of Action
  • Adenylate Kinase 2 (AK2): Molecular docking studies suggest that BR-Xanthone A can bind to the active site of AK2 []. This binding is hypothesized to interfere with AK2's activity, potentially disrupting the energy supply of cancer cells []. This inhibition is similar to the action of Bis(adenosine)-5’- pentaphosphate (Ap5a), a known AK inhibitor [].
  • Bone Morphogenetic Protein Receptor type I (BMPR-I): BR-Xanthone A is also proposed as a potential inhibitor of BMPR-I, specifically targeting the ALK2 subtype []. Molecular docking simulations indicate that BR-Xanthone A can bind to the ATP binding site of ALK2, mimicking the action of the known BMPR-I inhibitor LDN-193189 []. This inhibition is suggested as a possible therapeutic strategy for Iron Refractory Iron Deficiency Anemia (IRIDA) [].
Applications
  • Cancer Therapy: Due to its potential to inhibit AK2, BR-Xanthone A is proposed as a potential candidate for cancer therapy []. By disrupting the energy supply of cancer cells, BR-Xanthone A could potentially inhibit their growth and proliferation.
  • Iron Refractory Iron Deficiency Anemia (IRIDA) Treatment: BR-Xanthone A is suggested as a potential therapeutic agent for IRIDA due to its potential to inhibit BMPR-I, specifically the ALK2 subtype []. By inhibiting BMPR-I, BR-Xanthone A could potentially address the underlying cause of IRIDA related to BMPR-I activation [].

Thwaitesixanthone

Compound Description: Thwaitesixanthone is a xanthone compound found in certain plant species. In the context of the provided research, it was identified as a potential inhibitor of both Adenylate Kinase-2 (AK2) [] and Bone Morphogenetic Protein Receptor type I (BMPR-I) [].

Relevance: Similar to BR-xanthone A, Thwaitesixanthone demonstrated promising binding affinity to AK2 in silico, with a slightly higher binding energy compared to BR-xanthone A. Both compounds exhibited similar binding conformations to the target protein, suggesting a potential shared mechanism of action. For BMPR-I inhibition, Thwaitesixanthone also showed a lower docking score than the standard compound LDN-193189. This indicates that Thwaitesixanthone could be a valuable candidate for further investigation in the context of cancer therapy and iron-refractory iron deficiency anemia [, ].

Bis(adenosine)-5’-pentaphosphate (Ap5a)

Compound Description: Ap5a is a synthetic compound known to inhibit the adenylate kinase (AK) family of enzymes, which play a role in cellular energy metabolism. In cancer cells, AK2 activity is often elevated, making it a potential target for anticancer therapies [].

Relevance: Ap5a serves as a reference compound in the study investigating the AK2 inhibitory potential of Indonesian phytochemicals, including BR-xanthone A. BR-xanthone A displayed a lower binding energy than Ap5a in the molecular docking studies, suggesting potentially superior inhibitory activity against AK2 [].

LDN-193189

Compound Description: LDN-193189 is a synthetic small molecule inhibitor specifically designed to target Bone Morphogenetic Protein Receptor type I (BMPR-I) [].

Relevance: LDN-193189 is used as a standard compound in the research exploring BMPR-I inhibitors from Indonesian phytochemicals. Both BR-xanthone A and Cathafiline exhibited lower docking scores than LDN-193189, indicating their potential as BMPR-I inhibitors [].

Cathafiline

Compound Description: Cathafiline is a phytochemical identified as a potential inhibitor of Bone Morphogenetic Protein Receptor type I (BMPR-I) [].

Relevance: Similar to BR-xanthone A, Cathafiline demonstrated favorable binding interactions with the ATP binding site of BMPR-I and displayed a comparable conformation to the standard compound LDN-193189 in molecular docking simulations. This highlights its potential as a candidate for further investigation in the context of iron-refractory iron deficiency anemia [].

Properties

CAS Number

112649-48-6

Product Name

BR-xanthone A

IUPAC Name

10,22-dihydroxy-7,7,18,18-tetramethyl-8,13,17-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-1(22),3(12),4(9),10,14,16(21)-hexaen-2-one

Molecular Formula

C23H24O6

Molecular Weight

396.4 g/mol

InChI

InChI=1S/C23H24O6/c1-22(2)7-5-11-14(28-22)10-16-18(19(11)25)20(26)17-12-6-8-23(3,4)29-21(12)13(24)9-15(17)27-16/h9-10,24-25H,5-8H2,1-4H3

InChI Key

QFURCBFEIGTKCW-UHFFFAOYSA-N

SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C

Synonyms

BR-Xanthone A

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C5=C4CCC(O5)(C)C)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.